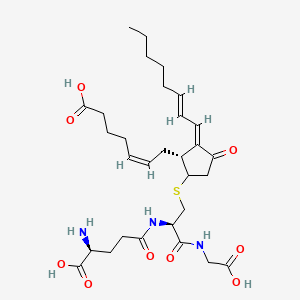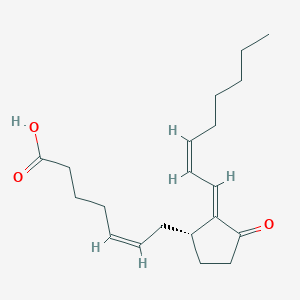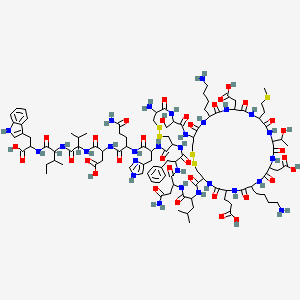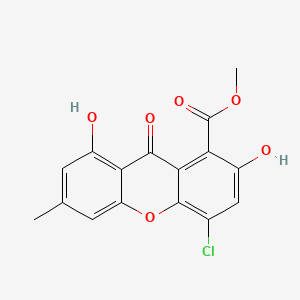
4-Chloropinselin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropinselin is an organic compound known for its unique chemical structure and properties. It is a white to pale yellow crystalline substance that is soluble in organic solvents such as ethanol and dichloromethane. This compound has been identified in the metabolite composition of the fungus Alternaria sonchi, a pathogen of field sowthistle (Sonchus arvensis L.) .
Applications De Recherche Scientifique
4-Chloropinselin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the synthesis of various industrial chemicals and materials
Mécanisme D'action
References:
- Berestetskiy, A. O., Dalinova, A. A., & Volosatova, N. S. (2019). Metabolite Profiles and Biological Activity of Extracts from Alternaria sonchi S-102 Culture Grown by Different Fermentation Methods. Applied Biochemistry and Microbiology, 55(3), 284–293
- EMBL-EBI. (n.d.). 4-chloropinselin (CHEBI:219897). Retrieved from here .
- DrugBank. (n.d.). Chloroquine: Uses, Interactions, Mechanism of Action. Retrieved from here .
Analyse Biochimique
Biochemical Properties
4-Chloropinselin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound is produced during the solid-state fermentation of A. sonchi S-102 on millet .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloropinselin can be synthesized through two primary methods:
Reaction of Chlorobenzene with Tetramethyltin: Chlorobenzene is reacted with tetramethyltin to produce this compound.
Reaction of Chlorobenzene with Sodium Alkoxide or Magnesium: Chlorobenzene is reacted with sodium alkoxide or magnesium to form a phenylmetal compound, which is then reacted with tetrachlorotin to yield this compound.
Industrial Production Methods: The industrial production of this compound involves solid-state fermentation of Alternaria sonchi on substrates such as millet and pearl barley. This method has been shown to produce significant yields of this compound along with other metabolites .
Analyse Des Réactions Chimiques
4-Chloropinselin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: It participates in nucleophilic substitution reactions, where functional groups are replaced.
Coupling Reactions: It is used in metal-organic chemistry reactions, such as coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Sodium alkoxide or magnesium can be used for nucleophilic substitution reactions.
Coupling: Palladium catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while reduction can produce dechlorinated compounds .
Comparaison Avec Des Composés Similaires
4-Chloropinselin is unique due to its specific chemical structure and properties. Similar compounds include:
Chloromonilinic Acids B and C: These compounds share structural similarities and are also produced by Alternaria sonchi.
Alternariol and Emodin: These are other metabolites identified in the same fungal species.
Pinselin and Chloromonilinic Acid D: These compounds are structurally related and share similar biosynthetic pathways.
This compound stands out due to its specific applications and the unique conditions required for its synthesis and production.
Propriétés
IUPAC Name |
methyl 4-chloro-2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO6/c1-6-3-8(18)11-10(4-6)23-15-7(17)5-9(19)12(16(21)22-2)13(15)14(11)20/h3-5,18-19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBVPSYWGPCFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)C(=O)OC)O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Moniliphenone in the biosynthesis of 4-Chloropinselin?
A1: Research indicates that Moniliphenone serves as a key intermediate in the biosynthetic pathway of this compound. A study demonstrated that Moniliphenone is directly incorporated into this compound within the fungus Monilinia fructicola. [] This finding highlights the crucial role of Moniliphenone as a precursor in the multi-step biosynthesis of this fungal xanthone.
Q2: How does the presence of Bromide ions in the culture medium affect the production of this compound?
A2: Interestingly, the presence of Bromide ions (added as Sodium Bromide) in the culture medium of Monilinia fructicola leads to the production of Brominated derivatives instead of this compound. [] This suggests that the biosynthetic pathway can utilize Bromide ions, resulting in the formation of 4-Bromopinselin and Bromomonilicin instead of their chlorinated counterparts. This finding offers insights into the flexibility and potential halogenation mechanisms involved in the biosynthesis of these compounds.
Q3: What is the connection between this compound and Chloromonilicin?
A3: this compound is a precursor to Chloromonilicin, a novel antifungal substance also produced by Monilinia fructicola. [, ] Research using deuterium-labeled Moniliphenone confirmed its incorporation into both this compound and Chloromonilicin. [] This indicates that this compound is an intermediate compound in the biosynthetic pathway leading to the final product, Chloromonilicin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
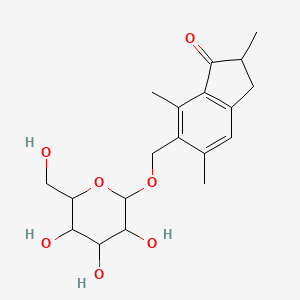
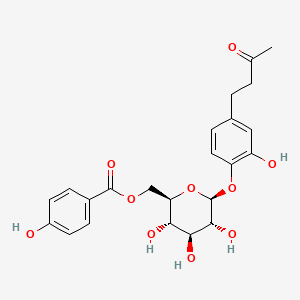
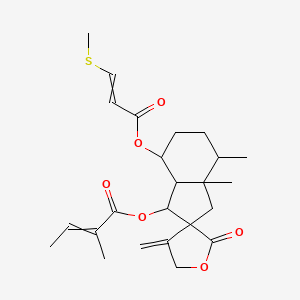
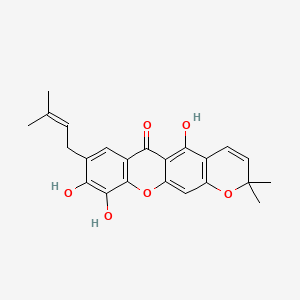
![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)
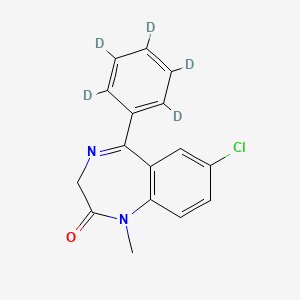
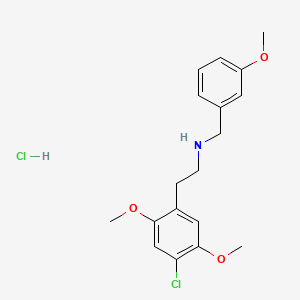
![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)
